molecular formula C18H16N2S B2455144 2-(allylthio)-1,5-diphenyl-1H-imidazole CAS No. 1206990-02-4

2-(allylthio)-1,5-diphenyl-1H-imidazole

Cat. No.: B2455144
CAS No.: 1206990-02-4
M. Wt: 292.4
InChI Key: JHDZPSYWIYFAPO-UHFFFAOYSA-N
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Description

The Imidazole (B134444) Heterocycle: A Privileged Structure in Chemical Sciences

The term "privileged structure" is used to describe a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of biological activities. mdpi.combohrium.commdpi.com The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a quintessential example of such a scaffold. mdpi.com Its prevalence in nature is notable, being a key component of the essential amino acid histidine, which plays a critical role in enzyme catalysis and protein structure. bohrium.comjocpr.com

The unique electronic properties of the imidazole ring, including its aromaticity and the presence of both a basic (pyridine-like) and a non-basic (pyrrole-like) nitrogen atom, allow it to participate in a variety of non-covalent interactions, such as hydrogen bonding and metal coordination. bohrium.com This versatility has made it a central component in numerous approved drugs with a wide array of therapeutic applications, including antifungal, anticancer, anti-inflammatory, and antihypertensive agents. mdpi.comijpsjournal.comijfmr.com

Significance of Phenyl and Allylthio Substitutions on Imidazole Core Properties

The properties and reactivity of the imidazole core can be significantly modulated by the nature and position of its substituents. In 2-(allylthio)-1,5-diphenyl-1H-imidazole, the presence of two phenyl groups and an allylthio group imparts specific characteristics to the molecule.

Phenyl Groups: The two phenyl rings at positions 1 and 5 contribute to the steric bulk and lipophilicity of the molecule. These aromatic rings can engage in π-π stacking and hydrophobic interactions with biological macromolecules, which can be crucial for binding affinity and selectivity. The electronic nature of the phenyl rings can also influence the electron density of the imidazole core.

Allylthio Group: The allylthio substituent at the 2-position introduces a flexible side chain containing a reactive double bond and a sulfur atom. The thioether linkage is a common feature in many biologically active compounds and can participate in hydrogen bonding and coordination with metal ions. The allyl group itself can be a site for various chemical transformations, including addition reactions and metabolic modifications.

Current Research Landscape and Emerging Applications of Highly Substituted Imidazoles

The field of synthetic and medicinal chemistry continues to explore the vast chemical space of substituted imidazoles. researchgate.netrsc.orgresearchgate.net Research is focused on the development of novel synthetic methodologies to access structurally diverse imidazole derivatives with greater efficiency and regioselectivity. rsc.org These efforts are driven by the quest for new therapeutic agents with improved efficacy and reduced side effects.

Highly substituted imidazoles are being investigated for a wide range of applications, including:

Anticancer Agents: Many imidazole derivatives have shown potent anticancer activity through various mechanisms, such as enzyme inhibition and disruption of cellular signaling pathways. mdpi.com

Antimicrobial Agents: The imidazole scaffold is a key component of many antifungal and antibacterial drugs. ijpsjournal.comresearchgate.net

Materials Science: The unique photophysical and electronic properties of some imidazole derivatives have led to their exploration in the development of organic light-emitting diodes (OLEDs), sensors, and catalysts. rsc.org

The continuous exploration of highly substituted imidazoles, such as this compound, is a testament to the enduring importance of this heterocyclic system in advancing various scientific disciplines. rsc.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-diphenyl-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2S/c1-2-13-21-18-19-14-17(15-9-5-3-6-10-15)20(18)16-11-7-4-8-12-16/h2-12,14H,1,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDZPSYWIYFAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Allylthio 1,5 Diphenyl 1h Imidazole

Strategies for the Construction of the 1,5-Diphenyl-1H-imidazole Ring System

The formation of the 1,5-diphenyl-1H-imidazole core is a critical step, and several methodologies have been established to achieve this. These methods range from classical cyclization reactions to modern multicomponent and catalytic approaches.

Cyclization Reactions from Precursors (e.g., Benzoin (B196080) with Thiourea (B124793)/Ammonium (B1175870) Acetate)

A common and effective method for the synthesis of the imidazole (B134444) core involves the cyclization of appropriate acyclic precursors. The reaction of benzoin with thiourea is a well-established route to produce 4,5-diphenyl-1H-imidazole-2-thiol, a key intermediate for 2-(allylthio)-1,5-diphenyl-1H-imidazole. scirp.orgsemanticscholar.org

In this reaction, benzoin is condensed with thiourea in a high-boiling solvent such as dimethylformamide (DMF) at elevated temperatures. scirp.orgsemanticscholar.org The reaction proceeds via the formation of a thiourea adduct with the carbonyl group of benzoin, followed by an intramolecular cyclization and dehydration to yield the 4,5-diphenyl-1H-imidazole-2-thiol ring.

Similarly, the reaction of benzil (B1666583) (a 1,2-dicarbonyl compound) with aldehydes and ammonium acetate (B1210297) is a widely used method for the synthesis of 2,4,5-trisubstituted imidazoles. jetir.orgresearchgate.net In this approach, ammonium acetate serves as the nitrogen source for the imidazole ring. The reaction is typically carried out in a suitable solvent, such as glacial acetic acid, and can be promoted by conventional heating or microwave irradiation. jetir.org

Table 1: Examples of Cyclization Reactions for Imidazole Ring Formation

PrecursorsReagentsProductReaction ConditionsReference
Benzoin, Thiourea-4,5-diphenyl-1H-imidazole-2-thiolDimethylformamide (DMF), 150°C scirp.orgsemanticscholar.org
Benzil, Aldehyde, Ammonium AcetateGlacial Acetic Acid2,4,5-Trisubstituted ImidazoleMicrowave irradiation jetir.org

Multicomponent Reaction Approaches for Imidazole Synthesis

Multicomponent reactions (MCRs) have gained significant attention in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. core.ac.ukbohrium.com The synthesis of substituted imidazoles is well-suited to MCR strategies.

A prominent example is the one-pot condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium acetate. tandfonline.com This four-component reaction allows for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in a single step. By choosing the appropriate starting materials, this method can be adapted to produce the 1,5-diphenyl-1H-imidazole scaffold. For instance, the reaction of benzil, an appropriate aldehyde, and ammonium acetate can yield 2,4,5-triphenyl-1H-imidazole derivatives. core.ac.uk

The advantages of MCRs include operational simplicity, reduction of waste, and the ability to generate diverse libraries of compounds. bohrium.com Various catalysts, including organocatalysts like ascorbic acid, have been employed to promote these reactions, often under solvent-free conditions. tandfonline.com

Catalytic Methods in Diphenylimidazole Formation (e.g., Copper-Catalyzed Reactions)

The use of transition metal catalysts has significantly advanced the synthesis of imidazole derivatives, offering milder reaction conditions and improved yields. Copper catalysts, in particular, have been effectively utilized in the synthesis of polysubstituted imidazoles. nih.gov

A copper-catalyzed three-component reaction of an aldehyde, benzoin or benzil, and ammonium acetate provides an efficient route to 2,4,5-trisubstituted imidazoles. nih.gov For example, the reaction of a substituted aldehyde with benzil and ammonium acetate in the presence of a catalytic amount of copper(I) iodide (CuI) in butanol under reflux conditions yields the corresponding 2,4,5-trisubstituted imidazole. nih.gov This method is advantageous due to the low cost and low toxicity of copper catalysts.

Other catalytic systems, including those based on ruthenium and iron, have also been explored for the synthesis of substituted imidazoles. nih.gov These catalytic methods often proceed through different mechanisms but share the common goal of facilitating the formation of the imidazole ring with high efficiency.

Transition-Metal-Free Synthetic Strategies for Diphenyl Imidazole Derivatives

In recent years, there has been a growing interest in developing transition-metal-free synthetic methods to avoid the potential toxicity and cost associated with metal catalysts. rsc.org For the synthesis of diphenyl imidazole derivatives, several metal-free approaches have been reported.

One such strategy involves the base-mediated deaminative coupling of benzylamines and nitriles. rsc.org This method allows for the one-step synthesis of 2,4,5-trisubstituted imidazoles. Another metal-free approach involves the reaction of arylmethylamines with a 1,2-dicarbonyl compound or benzoin in the presence of an acid catalyst, such as acetic acid, under aerobic conditions. nih.gov This reaction proceeds via an N-α-C(sp3)–H bond functionalization of the benzylamine. semanticscholar.org

These transition-metal-free methods offer a more environmentally benign alternative for the synthesis of the diphenyl imidazole core and are often characterized by their operational simplicity and the use of readily available starting materials. rsc.orgsemanticscholar.org

Introduction of the Allylthio Moiety

Once the 1,5-diphenyl-1H-imidazole-2-thiol scaffold is constructed, the final step in the synthesis of this compound is the introduction of the allylthio group. This is typically achieved through an S-alkylation reaction.

S-Alkylation Reactions of 1,5-Diphenyl-1H-imidazole-2-thiol Derivatives with Allyl Halides

The most direct method for introducing the allylthio group is the S-alkylation of 1,5-diphenyl-1H-imidazole-2-thiol with an allyl halide, such as allyl bromide. semanticscholar.org This reaction is a nucleophilic substitution where the sulfur atom of the thiol group acts as the nucleophile, displacing the halide from the allyl halide. jmaterenvironsci.com

The reaction is typically carried out in a polar solvent, such as ethanol (B145695) or acetonitrile (B52724), in the presence of a base. semanticscholar.orgtandfonline.com The base, such as sodium hydrogen carbonate or potassium carbonate, deprotonates the thiol group to form a more nucleophilic thiolate anion, which then readily reacts with the allyl halide. semanticscholar.orgtandfonline.com The reaction mixture is often heated to reflux to ensure complete conversion. semanticscholar.org

Table 2: S-Alkylation of 4,5-diphenyl-1H-imidazole-2-thiol

Starting MaterialAlkylating AgentBaseSolventReaction ConditionsProductReference
4,5-diphenyl-1H-imidazole-2-thiolBenzyl bromideNaHCO₃Absolute EthanolReflux, 3 hours2-(benzylthio)-4,5-diphenyl-1H-imidazole semanticscholar.org
(5Z)-5-arylmethylene-1-methyl-2-thioxoimidazolin-4-one3-Bromopropene (Allyl bromide)K₂CO₃AcetonitrileReflux(5Z)-2-(Allylthio)-5-arylmethylene-1-methyl-1,5-dihydro-4H-imidazol-4-one nih.gov

Optimization of Reaction Conditions for Allyl Group Incorporation

The incorporation of the allyl group onto the sulfur atom of 1,5-diphenyl-1H-imidazole-2-thiol is a critical step in the synthesis of the target compound. The efficiency of this S-allylation reaction is highly dependent on the careful optimization of several key parameters, including the choice of base, solvent, and reaction temperature.

Researchers typically investigate these conditions systematically to maximize product yield and minimize reaction time and side-product formation. A model study for such an optimization process would involve the reaction of 1,5-diphenyl-1H-imidazole-2-thiol with an allyl halide, such as allyl bromide. The primary variables to optimize are the base used to deprotonate the thiol, creating a more nucleophilic thiolate, and the solvent system.

Common bases explored for this type of reaction include inorganic carbonates like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃), or stronger bases like sodium hydride (NaH). The choice of solvent is equally crucial, with polar aprotic solvents like acetonitrile (MeCN) and dimethylformamide (DMF) often being favored. The reaction temperature is typically varied from room temperature to the reflux temperature of the chosen solvent to find the optimal balance between reaction rate and stability of the reactants and product.

An illustrative optimization table, based on common practices in heterocyclic chemistry, is presented below. researchgate.net

Table 1: Optimization of Reaction Conditions for S-allylation

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃AcetoneReflux1265
2NaHTHFRT878
3Cs₂CO₃DMF80485
4Cs₂CO₃MeCNReflux692

Based on such studies, conditions using cesium carbonate in acetonitrile at reflux temperature often provide the highest yields due to the high solubility of the cesium salt and the appropriate boiling point of the solvent. researchgate.net

One-Pot Synthetic Routes for Allylthio Imidazole Formation

One-pot syntheses are highly valued in organic chemistry for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. For the formation of this compound, a plausible one-pot strategy involves the reaction of benzil, ammonium acetate, and an allyl-containing reactant.

While a direct one-pot synthesis for this specific compound is not extensively documented, related multi-component reactions for substituted imidazoles provide a strong precedent. nih.govresearchgate.net A hypothetical but chemically sound one-pot approach could involve the condensation of benzil, an aldehyde (in this case, one equivalent of benzaldehyde (B42025) could be envisioned to form the 1,5-diphenyl substitution pattern, though typically this would lead to a triphenyl imidazole), and a sulfur source like allylthiourea (B1665245) in the presence of an acid catalyst. A more direct route would be the three-component reaction of benzil, benzaldehyde, and ammonium acetate to first form a 2,4,5-triphenylimidazole (B1675074) intermediate in situ, followed by a subsequent reaction, though this is not a true one-pot synthesis for the target molecule.

The most common and practical approach remains a two-step synthesis where the 1,5-diphenyl-1H-imidazole-2-thiol is first synthesized and then S-allylated. researchgate.net However, the development of a true one-pot multicomponent reaction remains an active area of interest for synthetic chemists.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on reducing environmental impact by minimizing waste, avoiding hazardous solvents, and utilizing recyclable materials.

Solvent-Free Reaction Environments

Performing reactions under solvent-free conditions is a cornerstone of green chemistry. asianpubs.org The S-allylation of 1,5-diphenyl-1H-imidazole-2-thiol can be adapted to a solvent-free protocol, often with the assistance of microwave irradiation. nih.govresearchgate.net In this approach, the solid reactants (the thiol precursor, a base like potassium carbonate, and the allyl halide) are mixed, and the mixture is subjected to microwave heating.

This method offers several advantages:

Reduced Waste: Eliminates the need for large volumes of organic solvents.

Increased Efficiency: Microwave energy can significantly accelerate the reaction rate, leading to drastically reduced reaction times (minutes instead of hours).

Easy Work-up: The crude product can often be isolated by simple washing or recrystallization without the need for extensive solvent extraction.

Aqueous Media and Recyclable Catalyst Systems

The use of water as a reaction solvent is another key aspect of green chemistry, as it is non-toxic, non-flammable, and inexpensive. sphinxsai.com Synthesizing benzimidazole (B57391) derivatives in aqueous media has been successfully demonstrated. mdpi.com For the synthesis of this compound, the S-allylation step could potentially be performed in water using a suitable base and possibly a phase-transfer catalyst to facilitate the interaction between the organic-soluble thiol and the aqueous phase.

Furthermore, incorporating a recyclable catalyst can enhance the sustainability of the process. For instance, solid acid catalysts like silica (B1680970) sulfuric acid have been used for the synthesis of related benzimidazoles in water. researchgate.net Such catalysts can be easily filtered off from the reaction mixture after completion, washed, and reused for several cycles without a significant loss of activity, thereby reducing both cost and chemical waste. researchgate.net

Purification and Isolation Techniques for the Compound

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and any side products. The standard procedure begins with a work-up process, which typically involves quenching the reaction mixture, often by pouring it into water, followed by extraction of the product into an immiscible organic solvent like ethyl acetate or dichloromethane. rsc.org The organic layers are then combined, washed with brine, and dried over an anhydrous salt such as magnesium sulfate.

The primary methods for the final purification of the isolated crude product are recrystallization and column chromatography.

Recrystallization: This technique involves dissolving the crude solid in a minimum amount of a hot solvent (e.g., ethanol) and allowing the solution to cool slowly. sapub.org As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

Column Chromatography: For more challenging separations or to obtain very high purity, flash column chromatography is the method of choice. rsc.orgnih.gov The crude product is loaded onto a column packed with a stationary phase, typically silica gel. A solvent or a mixture of solvents (eluent), such as a gradient of ethyl acetate in petroleum ether, is then passed through the column. The components of the mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the collection of the pure compound in fractions.

The purity of the final product is typically confirmed using analytical techniques such as Thin-Layer Chromatography (TLC) and characterized by spectroscopic methods like NMR.

Molecular Structure, Conformation, and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment3.2.1. ¹H NMR Spectroscopic Analysis and Proton Chemical Shift Correlation3.2.2. ¹³C NMR Spectroscopic Analysis and Carbon Chemical Shift Correlation3.2.3. Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

Detailed Scientific Analysis of 2-(allylthio)-1,5-diphenyl-1H-imidazole Unattainable Due to Lack of Publicly Available Research Data

A thorough investigation into the chemical compound this compound reveals a significant absence of publicly accessible scientific literature and data. As a result, a detailed article focusing on its molecular structure, conformation, spectroscopic elucidation, and solid-state characterization, as per the requested outline, cannot be generated at this time.

Extensive searches for experimental and computational data regarding dynamic NMR studies, high-resolution mass spectrometry, fragmentation patterns, and X-ray crystallographic analysis of this compound have not yielded any specific results for this molecule. The scientific community has not published research that would allow for a comprehensive discussion of its intramolecular processes, such as tautomerism or conformational exchange, nor has its molecular formula been confirmed through high-resolution mass spectrometry or its fragmentation behavior analyzed.

Furthermore, no crystallographic data is available in the public domain, which is essential for a definitive determination of its solid-state molecular conformation, crystal packing, and the nature of its intermolecular interactions, including hydrogen bonding, C-H···π, and π-π stacking.

While general principles and findings related to other substituted imidazole (B134444) derivatives are available, applying such information to this compound without specific experimental or theoretical validation for this exact compound would be speculative and scientifically unsound.

Therefore, until research on this compound is conducted and published, a scientifically accurate and detailed article adhering to the requested structure cannot be provided.

Reactivity and Chemical Transformations

Reactions at the Thiol Group (S-Allyl Position)

The sulfur atom and the adjacent allyl group are primary sites of reactivity in 2-(allylthio)-1,5-diphenyl-1H-imidazole. The thioether linkage can undergo oxidation and reduction, while the allyl group is susceptible to both nucleophilic and electrophilic attack.

The sulfur atom in the allylthio group is susceptible to oxidation, which can lead to various products depending on the reaction conditions and the oxidizing agent used. Mild oxidation of thiols typically yields disulfides. In the context of this compound, this would likely proceed through a radical mechanism or via the formation of a sulfenic acid intermediate. For instance, 2-[(1-methylpropyl)dithio]-1H-imidazole is known to cause the oxidation of cysteine residues in proteins, highlighting the susceptibility of such sulfur linkages to oxidation.

Stronger oxidizing agents can further oxidize the sulfur atom to form sulfoxides, sulfones, and ultimately sulfonic acids. The oxidation of thiols and disulfides to sulfonic acids is a known transformation, often carried out in the presence of a strong oxidizing agent and a catalyst. For example, diphenyl disulfide can be oxidized to benzenesulfonic acid. It is plausible that this compound could be oxidized to 1,5-diphenyl-1H-imidazole-2-sulfonic acid under similar vigorous conditions.

Oxidizing AgentPotential ProductComments
Mild (e.g., air, I2)2,2'-disulfanediylbis(1,5-diphenyl-1H-imidazole)Formation of a disulfide bridge.
Moderate (e.g., H2O2)2-(allylsulfinyl)-1,5-diphenyl-1H-imidazoleFormation of a sulfoxide (B87167).
Strong (e.g., KMnO4)1,5-diphenyl-1H-imidazole-2-sulfonic acidComplete oxidation of the sulfur atom.

The reduction of the allylthio group can lead to the formation of the corresponding thiol, 1,5-diphenyl-1H-imidazole-2-thiol. This transformation would involve the cleavage of the sulfur-allyl bond. Such reductive cleavage can be important in biological systems, where thiols play a crucial role in binding to macromolecules. For instance, the reductive activation of 2-nitroimidazoles is enhanced in the presence of protein thiols.

The interconversion between thiols and disulfides is a redox process, and the reduction of a disulfide back to a thiol is a common reaction, often facilitated by reducing agents like dithiothreitol (B142953) (DTT) in biochemical contexts.

The allyl group in this compound provides a versatile handle for further functionalization through both nucleophilic and electrophilic reactions.

Nucleophilic Substitution: The allyl group can be a target for nucleophiles, particularly in allylic substitution reactions. These reactions can proceed through different mechanisms, often catalyzed by transition metals like palladium or iridium, which can form a π-allyl intermediate. This allows for the introduction of a wide range of nucleophiles at the allylic position. For example, the palladium-catalyzed reaction of allylic substrates with amines is a common method for the synthesis of allylic amines.

Electrophilic Addition: The double bond of the allyl group is susceptible to electrophilic attack. Reactions with electrophiles such as halogens (e.g., Br2) or hydrohalic acids (e.g., HBr) would be expected to proceed via the formation of a carbocationic intermediate, leading to addition products. The regioselectivity of such additions would follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond.

ReagentReaction TypePotential Product
Amine (e.g., R2NH) / Pd catalystNucleophilic Allylic SubstitutionN-allyl-N-substituted-1,5-diphenyl-1H-imidazol-2-amine
Halogen (e.g., Br2)Electrophilic Addition2-((2,3-dibromopropyl)thio)-1,5-diphenyl-1H-imidazole
Hydrohalic Acid (e.g., HBr)Electrophilic Addition2-((2-bromopropyl)thio)-1,5-diphenyl-1H-imidazole

Reactivity of the Imidazole (B134444) Ring System

The imidazole ring in this compound is an aromatic system, but its reactivity is influenced by the presence of the two phenyl groups and the allylthio substituent.

The imidazole ring contains two nitrogen atoms, N1 and N3. In this compound, the N1 position is already substituted with a phenyl group. The N3 nitrogen, however, possesses a lone pair of electrons and is generally the more basic and nucleophilic center in the imidazole ring.

This N3 atom can be protonated by acids to form an imidazolium (B1220033) salt. It can also act as a nucleophile in reactions with electrophiles, such as alkylating or acylating agents. For instance, N-alkylation of imidazoles is a common reaction, and in unsymmetrical imidazoles, the site of alkylation can be influenced by steric and electronic factors. In the case of this compound, alkylation would be expected to occur at the N3 position.

ReagentReaction TypePotential Product
Acid (e.g., HCl)Protonation2-(allylthio)-1,5-diphenyl-1H-imidazol-3-ium chloride
Alkyl Halide (e.g., CH3I)N-Alkylation2-(allylthio)-3-methyl-1,5-diphenyl-1H-imidazol-3-ium iodide
Acyl Halide (e.g., CH3COCl)N-Acylation3-acetyl-2-(allylthio)-1,5-diphenyl-1H-imidazol-3-ium chloride

Reactions Involving the Allyl Moiety

The allyl group (–CH₂–CH=CH₂) attached to the sulfur atom is a key center of reactivity. Its carbon-carbon double bond and the adjacent sulfur atom allow for a variety of chemical modifications, making it a prime target for synthetic transformations.

The terminal double bond of the allyl group is susceptible to electrophilic addition reactions, a characteristic feature of alkenes. While specific documented examples for this compound are limited in readily available literature, its reactivity can be predicted based on established principles of organic chemistry. Common addition reactions include halogenation, hydrohalogenation, and epoxidation.

Halogenation: The addition of elemental halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond would result in the formation of a dihalo-propane derivative. This reaction typically proceeds through a cyclic halonium ion intermediate.

Hydrohalogenation: The reaction with hydrogen halides (e.g., HBr, HCl) would lead to the formation of a halogenated propylthio-imidazole. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the reaction conditions (e.g., absence or presence of peroxides).

Epoxidation: Oxidation of the double bond using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide, 2-((oxiran-2-yl)methylthio)-1,5-diphenyl-1H-imidazole. This epoxide is a valuable intermediate for further nucleophilic ring-opening reactions.

Table 1: Predicted Addition Reactions of the Allyl Moiety

Reaction TypeReagentPredicted Product Structure
HalogenationBromine (Br₂)2-((2,3-dibromopropyl)thio)-1,5-diphenyl-1H-imidazole
HydrohalogenationHydrogen Bromide (HBr)2-((2-bromopropyl)thio)-1,5-diphenyl-1H-imidazole (Markovnikov)
Epoxidationm-CPBA2-((oxiran-2-yl)methylthio)-1,5-diphenyl-1H-imidazole

The presence of the allyl group imparts polymerization potential to the this compound monomer. Allyl-containing polymers are a unique class that allows for the introduction of diverse functionalities and architectures through various chemical reactions. mdpi.com

The polymerization of allyl-substituted imidazoles can be initiated through several methods. Photopolymerization is one common technique, where an initiator like benzophenone (B1666685) is used to start the reaction in a solvent-free medium. researchgate.netresearchgate.net Free radical polymerization, using initiators such as benzoyl peroxide, is another viable method for synthesizing polymers and copolymers from allyl-imidazole monomers. researchgate.netresearchgate.net Studies on the copolymerization of allyl-derived imidazole monomers, such as 2-allyloxymethyl-1-methylimidazole (AOMMI), with other monomers like methyl methacrylate (B99206) (MMA), have been successfully carried out. usak.edu.tr These studies indicate that copolymers containing imidazole units often exhibit high thermal stability. usak.edu.tr

While direct polymerization studies of this compound are not extensively documented, the known reactivity of N-allyl-substituted imidazoles suggests that it could serve as a monomer or comonomer to produce functional polymers. researchgate.netresearchgate.net These resulting polymers could possess the combined properties of the imidazole core and the poly-allyl backbone, making them candidates for applications in materials science. researchgate.net

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic chemical modifications. For this compound, derivatization can be strategically performed at multiple sites to probe its interaction with biological targets. The imidazole scaffold is a common feature in many pharmacologically active agents, and SAR studies on substituted imidazoles are prevalent in the development of new therapeutic agents. mdpi.comijfmr.com

Derivatization strategies for this compound can target three main regions:

The Allyl Moiety: As discussed in section 4.3.1, the double bond can be functionalized to introduce polar groups (e.g., diols via dihydroxylation), halogens, or other functionalities. The sulfur atom can also be oxidized to the corresponding sulfoxide or sulfone, which alters the electronics and steric profile of the molecule.

The Phenyl Rings: The phenyl groups at the N-1 and C-5 positions are amenable to electrophilic aromatic substitution. Introducing substituents (e.g., halides, nitro, methoxy, or alkyl groups) at the ortho, meta, or para positions can significantly influence the compound's lipophilicity, electronic properties, and steric interactions with a target receptor or enzyme. abcpsangli.edu.in

The Imidazole Core: While the C-2, C-4, and C-5 positions are substituted, direct modification of the imidazole ring itself is less straightforward but can be achieved through more complex synthetic routes starting from different precursors. rsc.org

The goal of these modifications is to systematically evaluate how changes in the molecule's structure affect its biological efficacy, helping to identify the key pharmacophoric features required for activity. nih.gov

Table 2: Potential Derivatization Strategies for SAR Studies

Modification SiteType of ModificationExample Substituent/GroupRationale for SAR Study
Allyl Moiety Oxidation of SulfurSulfoxide (–SO–)Increase polarity, introduce hydrogen bond acceptor.
Addition to C=CDihydroxypropyl (–CH₂(CHOH)₂CH₃)Increase water solubility, introduce hydrogen bonding sites.
N-1 Phenyl Ring Electrophilic Substitution4-Chloro (–Cl)Modify electronic properties and lipophilicity.
Electrophilic Substitution4-Methoxy (–OCH₃)Introduce a hydrogen bond acceptor, alter electronics.
C-5 Phenyl Ring Electrophilic Substitution4-Nitro (–NO₂)Introduce a strong electron-withdrawing group.
Electrophilic Substitution3-Hydroxy (–OH)Introduce a hydrogen bond donor/acceptor. abcpsangli.edu.in

Computational Analyses of this compound Remain Elusive

While computational chemistry is a powerful tool for understanding molecular properties, research in this field is often directed toward compounds with known biological activity or specific material applications. Methodologies like Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Dynamics (MD) simulations are frequently applied to various imidazole derivatives to explore their potential in medicine and materials science. orientjchem.orgresearchgate.netnih.gov For instance, DFT studies on other imidazole-containing structures have been used to investigate their electronic properties, stability, and potential as inhibitors for enzymes like carbonic anhydrase. scielo.br Similarly, MD simulations have been employed to understand the interaction of different imidazole hybrids with biological targets, such as proteins and DNA, revealing insights into their binding stability and conformational changes. scielo.brresearchgate.netresearchgate.net

However, the application of these specific computational techniques to This compound has not been documented in the reviewed literature. Consequently, detailed data regarding its electronic energetics, the nature of its frontier orbitals for reactivity prediction, identification of its reactive centers, its conformational dynamics in solution, or its simulated interactions with biological molecules or surfaces could not be located. Such studies would be necessary to provide the specific mechanistic insights and quantitative data requested.

Future computational research focused specifically on This compound would be required to generate the data for a detailed analysis of its properties according to the specified computational chemistry frameworks.

Computational Chemistry and Mechanistic Insights

Mechanistic Elucidation of Synthetic Pathways

The formation of the core 1,5-diphenyl-1H-imidazole-2-thiol structure is anticipated to proceed via the condensation of benzil (B1666583) and thiourea (B124793). This reaction is a variant of the Debus-Radziszewski imidazole (B134444) synthesis. Following the formation of the thiol, a subsequent nucleophilic substitution reaction with an allyl halide would yield the final product, 2-(allylthio)-1,5-diphenyl-1H-imidazole.

Transition State Analysis for Key Reaction Steps

Reaction Coordinate Diagrams

Similarly, specific reaction coordinate diagrams illustrating the energy profile for the synthesis of this compound could not be located in the surveyed literature. The generation of such diagrams requires detailed computational data, including the relative energies of reactants, intermediates, transition states, and products for each step of the synthetic pathway. In the absence of such data, a visual representation of the reaction coordinate cannot be accurately constructed.

While computational studies on various imidazole derivatives exist, they predominantly focus on the electronic, spectroscopic, or biological properties of the final compounds rather than the mechanistic details of their synthesis. Future computational research would be necessary to fully elucidate the reaction mechanism, identify key transition states, and map the energy landscape for the synthesis of this compound.

Biological Activities and Mechanistic Understanding in Vitro Studies

Antimicrobial Activity

The imidazole (B134444) nucleus is a core component of many antimicrobial agents, and its derivatives are widely investigated for their efficacy against a range of pathogens. semanticscholar.org Studies on thio-substituted diphenyl-imidazole compounds suggest that this structural class holds potential for antimicrobial applications. sapub.orgscirp.org

Antibacterial Efficacy against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis)

Research into 4,5-diphenylimidazol-2-thiol derivatives, which share the core structure of 2-(allylthio)-1,5-diphenyl-1H-imidazole, has demonstrated notable activity against Gram-positive bacteria. scirp.org In one study, a series of 2-[(benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoles were synthesized and evaluated. scirp.org

Among these, compound 6d (2-[(5-nitro-1H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole) was found to be twice as potent as the standard antibiotic ciprofloxacin (B1669076) against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. scirp.org Additionally, compound 6c (2-[(5-methyl-1H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole) displayed moderate activity against both Staphylococcus aureus and Enterococcus faecalis, with an MIC of 16 µg/mL for both strains. scirp.org Other S-alkyl-imidazole derivatives have also shown potent activity against S. aureus and Bacillus subtilis. sapub.org

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
2-[(5-nitro-1H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoleStaphylococcus aureus4 scirp.org
2-[(5-methyl-1H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoleStaphylococcus aureus16 scirp.org
2-[(5-methyl-1H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoleEnterococcus faecalis16 scirp.org
Ciprofloxacin (Standard)Staphylococcus aureus8 scirp.org

Antibacterial Efficacy against Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli)

The efficacy of diphenyl-imidazole derivatives against Gram-negative bacteria appears to be more limited. The same study that identified potent activity against Gram-positive strains found that most of the synthesized 4,5-diphenylimidazol-2-thiol derivatives had no antibacterial activity against Pseudomonas aeruginosa and Escherichia coli. scirp.org However, some S-alkyl-imidazole derivatives have been reported to show activity against these Gram-negative bacteria. sapub.org In a separate study, certain imidazole derivatives demonstrated inhibitory effects against E. coli, with one compound, in particular, suggested to target DNA polymerase II. nih.gov

Antifungal Efficacy

The imidazole scaffold is renowned for its antifungal properties, forming the basis of many clinically used antifungal drugs. semanticscholar.org In vitro evaluations of various thio-substituted imidazole derivatives have confirmed this potential. A study on S-alkyl-imidazole derivatives reported significant antifungal activity against several fungal strains, including Aspergillus fumigates, Syncephalastrum racemosum, Geotrichum candidum, and Candida albicans. sapub.org Similarly, new derivatives of 2-[(4,5-dimethyl-1-(arylamino)-1H-imidazol-2-yl)thio]-1-(aryl)ethanone were synthesized and showed promising antifungal activity, which was found to be more pronounced than their antibacterial effects. nih.gov

In vitro Mechanistic Investigations of Antimicrobial Action (e.g., Enzyme Inhibition, Membrane Disruption)

While specific mechanistic studies on this compound are not available, research on related imidazole-based compounds provides insight into potential mechanisms of action. One proposed mechanism for certain imidazole derivatives is the inhibition of essential bacterial enzymes. For instance, a nitroimidazole-containing hybrid was suggested to target E. coli DNA polymerase II. nih.gov

Another common mechanism for antimicrobial compounds is the disruption of the bacterial cell membrane. A study on imidazole chloride ionic liquids demonstrated that their antibacterial action against S. aureus involves insertion into the cell membrane, leading to its disorder and collapse. frontiersin.org This disruption causes the leakage of cytoplasmic contents. frontiersin.org Furthermore, these compounds were shown to induce the production of large amounts of reactive oxygen species (ROS) within the bacteria, leading to oxidative stress, inhibition of metabolism, and ultimately, cell death. frontiersin.org

Anti-inflammatory Activity (in vitro models)

Imidazole and its related heterocyclic structures, such as benzimidazole (B57391), are recognized for their anti-inflammatory potential. researchgate.netnih.gov In vitro studies on various derivatives have elucidated several mechanisms contributing to this activity.

Derivatives of 2,4,5-triphenyl-1H-imidazole have been evaluated for their in vitro anti-inflammatory properties. japsonline.com A comprehensive study on benzimidazole derivatives investigated their ability to inhibit a range of pro-inflammatory enzymes and cytokines. These compounds were found to effectively inhibit secretory phospholipase A2 (sPLA2), lipoxygenase (LOX), and cyclooxygenase (COX) enzymes (COX-1 and COX-2). researchgate.net Furthermore, they inhibited the lipopolysaccharide (LPS)-induced secretion of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in mouse macrophage cell lines. researchgate.net Similarly, studies on indazole derivatives, which are isomers of benzimidazole, have also shown significant inhibitory action on cyclooxygenase-2 and the scavenging of free radicals, which may contribute to their anti-inflammatory effects. nih.govresearchgate.net

Anticancer and Antiproliferative Potential (in vitro cell line studies)

The antiproliferative activity of imidazole-containing compounds is an area of intense research. While data on this compound is not specifically available, numerous studies on structurally similar 2,4,5-triaryl-1H-imidazole derivatives have demonstrated significant in vitro anticancer effects against various human cancer cell lines. semanticscholar.org

One study evaluated a series of substituted 2,4,5-triphenyl-1H-imidazole derivatives against the A549 human non-small cell lung carcinoma cell line. semanticscholar.org The results showed that several compounds had significant growth inhibitory effects. Notably, compound 6f (2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl)phenol) was the most potent, with a half-maximal inhibitory concentration (IC50) of 15 µM and inhibiting the growth of 90.33% of the cancer cell population at a 20 µM concentration. semanticscholar.org Conversely, some derivatives, such as the parent 2,4,5-triphenyl-1H-imidazole, showed no inhibitory activity against this cell line. semanticscholar.org

In another study, 2-thioxo imidazolidin-4-ones, which contain a related thio-imidazole core, were tested against the MCF7 breast cancer cell line. The IC50 value was determined to be 40 µg/mL after 48 hours of treatment, demonstrating the compound's ability to stimulate cancer cell death. researchgate.net N-alkyl-nitroimidazole compounds have also shown cytotoxicity against MDA-MB-231 (human breast adenocarcinoma) and A549 (human lung carcinoma) cell lines. openmedicinalchemistryjournal.com

CompoundCancer Cell LineHalf-Maximal Inhibitory Concentration (IC50)Reference
2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl)phenolA549 (Lung Carcinoma)15 µM semanticscholar.org
2-(3-chlorophenyl)-4,5-diphenyl-1H-imidazoleA549 (Lung Carcinoma)> 20 µM (Significant Inhibition) semanticscholar.org
2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazoleA549 (Lung Carcinoma)> 20 µM (Significant Inhibition) semanticscholar.org
2-bromo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl)phenolA549 (Lung Carcinoma)> 20 µM (Significant Inhibition) semanticscholar.org
2-Thioxo imidazolidin-4-one (B167674) derivativeMCF7 (Breast Cancer)40 µg/mL (at 48h) researchgate.net

Inhibition of Cancer Cell Growth and Proliferation in Various Cell Lines

Based on a comprehensive search of scientific databases and literature, no specific in vitro studies were identified that evaluated the inhibitory effects of this compound on the growth and proliferation of cancer cell lines. While the broader class of imidazole-containing compounds has been a subject of extensive research in oncology, data pertaining directly to this specific molecule, its potency (such as IC₅₀ values), or the range of cell lines it may affect are not available in the reviewed literature.

Apoptosis Induction Mechanisms (in vitro)

There is currently no published research detailing the mechanisms by which this compound may induce apoptosis in cancer cells in vitro. Investigations into its effects on key apoptotic pathways, such as the activation of caspases, regulation of Bcl-2 family proteins, or DNA fragmentation, have not been reported. Therefore, its potential to act as a pro-apoptotic agent remains uncharacterized.

Other Reported Biological Activities (in vitro models)

Antitubercular Activity

A review of the available literature did not yield any in vitro studies assessing the antitubercular activity of this compound. Its efficacy against Mycobacterium tuberculosis or other mycobacterial strains has not been reported.

Analgesic Activity

There are no specific in vitro studies available that report on the analgesic properties of this compound. Research into its potential mechanisms of action, such as the inhibition of cyclooxygenase (COX) enzymes or interaction with opioid receptors, has not been documented.

Antidepressant Activity

No scientific studies were identified that investigated the antidepressant activity of this compound in in vitro models. Its potential effects on targets relevant to depression, such as monoamine oxidase (MAO) inhibition or neurotransmitter reuptake, have not been described in the literature.

Antiepileptic Activity

No in vitro studies detailing the antiepileptic activity of this compound have been reported in the available scientific literature. Research on various other imidazole-containing compounds has shown potential for anticonvulsant effects, but specific data for the titled compound is absent.

Anthelmintic Activity

Similarly, there are no available in vitro research findings concerning the anthelmintic properties of this compound. While the broader class of imidazole derivatives includes established anthelmintic drugs, the specific activity of this compound against helminths has not been documented in published studies. nih.govresearchgate.net

Applications and Functional Studies

Corrosion Inhibition in Materials Science

Imidazole (B134444) derivatives, particularly those containing sulfur atoms, are recognized as effective corrosion inhibitors for metals and alloys, especially for steel in acidic environments. nih.gov The efficacy of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. The molecular structure of 2-(allylthio)-1,5-diphenyl-1H-imidazole, which contains nitrogen and sulfur heteroatoms, π-electrons from the phenyl and imidazole rings, and an allyl group, makes it a promising candidate for corrosion inhibition. nih.govelectrochemsci.org

The protective action of imidazole-based inhibitors like this compound is contingent upon their adsorption onto the metal surface. This process can occur through physical adsorption (physisorption) or chemical adsorption (chemisorption). nih.gov Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule, while chemisorption involves the sharing of electrons between the inhibitor and the metal, forming a coordinate-type bond. nih.gov

The presence of heteroatoms such as nitrogen and sulfur, with their lone pairs of electrons, facilitates strong adsorption on the metal surface. electrochemsci.org The adsorption of these molecules often involves the displacement of water molecules from the metal surface, creating a durable protective film. electrochemsci.org Studies on similar compounds, such as 4,5-Diphenyl-1H-Imidazole-2-Thiol (DIT), show that their adsorption on steel surfaces typically follows the Langmuir adsorption isotherm. researchgate.netresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. The spontaneous nature of this adsorption is often confirmed by negative values of the standard free energy of adsorption (ΔG°ads). researchgate.net

Electrochemical studies are crucial for quantifying the effectiveness of corrosion inhibitors. Techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed. For related imidazole derivatives, potentiodynamic polarization curves have shown that these compounds can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. electrochemsci.orgresearchgate.net

EIS measurements provide further insight into the protective film's properties. In the presence of inhibitors like 4,5-Diphenyl-1H-Imidazole-2-Thiol (DIT), a significant increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) are observed, indicating a reduction in the corrosion rate and the formation of an adsorbed protective layer. researchgate.net The inhibition efficiency (IE) of these compounds increases with their concentration, with studies on similar molecules reporting efficiencies exceeding 90%. researchgate.net

Table 1: Electrochemical Data for a Related Imidazole Inhibitor (DIT) on C38 Steel in 1 M HCl

Inhibitor Conc. (M) Corrosion Current Density (Icorr) (µA/cm²) Inhibition Efficiency (P%)
Blank 850 -
10⁻⁶ 425 50.00
10⁻⁵ 297 65.05
10⁻⁴ 170 80.00
10⁻³ 85 90.00
10⁻² 61 92.74

Data sourced from a study on 4,5-Diphenyl-1H-Imidazole-2-Thiol (DIT). researchgate.net

Fluorogenic Sensing Applications and Solvatofluorochromic Properties

The photophysical properties of organic molecules, including their absorption and fluorescence, can be influenced by the surrounding solvent environment. researchgate.net This phenomenon, known as solvatochromism, is particularly relevant for compounds with a potential for charge transfer upon excitation. The study of solvatochromic effects can provide valuable information about the electronic structure and dipole moments of a molecule in its ground and excited states. researchgate.net

For imidazole derivatives linked to other chromophoric systems, research has demonstrated significant solvatochromic shifts. For instance, a compound featuring a 1,4-diphenyl-1H-imidazole-2-ylthio group attached to a coumarin core exhibited emission spectral shifts that imply a charge transfer character in its singlet excited state. researchgate.net Such properties are highly desirable for the development of fluorogenic sensors, where changes in the local environment (e.g., polarity, viscosity) can be translated into a detectable fluorescence signal. The this compound structure, with its electron-rich imidazole and phenyl groups, possesses the foundational characteristics for potential solvatofluorochromic behavior, making it a candidate for sensing applications.

Catalytic Applications of Derived Imidazole Salts

Imidazole derivatives are precursors to N-heterocyclic carbenes (NHCs) and their corresponding imidazolium (B1220033) salts, which have found extensive use in catalysis and coordination chemistry. nih.gov The protonation of a nitrogen atom in the imidazole ring leads to the formation of an imidazolium cation. nih.gov These salts are stable and can serve as ligands for metal ions, enabling the construction of novel metal-organic frameworks and coordination complexes. nih.gov

While specific catalytic applications of salts derived from this compound are not extensively documented, the broader class of 1,2,4,5-tetrasubstituted imidazoles has been a subject of interest in catalytic synthesis. researchgate.net The synthesis of these complex imidazoles often employs various catalysts to facilitate the multi-component reactions. researchgate.net The potential exists to convert this compound into an imidazolium salt, which could then be explored as a precursor to NHC ligands for organometallic catalysis or as an organocatalyst itself.

Development as Molecular Probes and Tools in Chemical Biology

Fluorescent molecular probes are indispensable tools for visualizing and detecting specific molecules within complex biological systems. nih.gov There is a significant focus on developing probes for biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), which play critical roles in cellular redox homeostasis. nih.govrsc.org Imidazole-based structures are frequently incorporated into the design of such probes. nih.gov

The development of a molecular probe often involves integrating a recognition site (a reactive group that interacts with the target analyte) with a fluorophore (the signal-reporting unit). rsc.org The allylthio group in this compound could potentially serve as a recognition site. The sulfur atom's nucleophilicity is a key feature exploited in many thiol-detecting probes. rsc.org Upon reaction with a specific biothiol, a change in the electronic structure of the molecule could lead to a "turn-on" fluorescence response. researchgate.net The diphenyl-imidazole core could act as the fluorophore. Further functionalization of this scaffold could enhance its properties, such as water solubility and cell permeability, for applications in live-cell imaging. nih.govresearchgate.net

Exploration in Agrochemicals or Other Industrial Contexts

The imidazole ring is a core component in numerous biologically active compounds, including a variety of agrichemicals. ijfmr.com Several commercial azole antifungals, used to protect crops, are based on the imidazole scaffold. ijfmr.com Furthermore, research into substituted diphenyl imidazoles has revealed other potential biological activities. For example, a series of 2-substituted-4,5-diphenyl imidazoles demonstrated significant anthelmintic activity, in some cases surpassing that of standard drugs like albendazole. nih.gov

Given these precedents, this compound represents a lead structure for exploration in the agrochemical field. Its activity could be screened against various fungal plant pathogens or parasitic nematodes. The presence of the allylthio group offers a site for further chemical modification to optimize biological activity and other physicochemical properties relevant to agrochemical applications.

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Analogues for Enhanced Specificity and Potency

Future synthetic efforts should focus on the strategic modification of the 2-(allylthio)-1,5-diphenyl-1H-imidazole scaffold to enhance biological specificity and potency. The design of new analogues can be guided by structure-activity relationship (SAR) studies to identify key pharmacophoric features. mdpi.com

Systematic modifications of the scaffold could include:

Substitution on the Phenyl Rings: Introduction of various electron-donating or electron-withdrawing groups on the 1- and 5-phenyl rings can modulate the electronic properties and steric bulk of the molecule, potentially influencing its interaction with biological targets. nih.gov

Modification of the Allylthio Group: The allyl group at the 2-position offers a site for chemical diversification. Replacing the allyl group with other alkyl, aryl, or heterocyclic moieties could alter the compound's lipophilicity and metabolic stability. sapub.org Furthermore, the sulfur atom can be oxidized to sulfoxide (B87167) or sulfone to explore changes in polarity and hydrogen bonding capacity.

Introduction of Functional Groups on the Imidazole (B134444) Core: Direct functionalization of the imidazole ring, for instance, at the C4 position, could provide additional points of interaction with target proteins.

A variety of synthetic methodologies can be employed for the creation of these new analogues. For instance, multicomponent reactions, such as the van Leusen imidazole synthesis, offer an efficient route to diversely substituted imidazoles. mdpi.com The synthesis of thio-substituted imidazoles often involves the reaction of the corresponding imidazole-2-thione with various electrophiles. sapub.org

Table 1: Proposed Analogues of this compound and Rationale for Synthesis

Analogue Structure Modification Rationale
2-((prop-2-yn-1-yl)thio)-1,5-diphenyl-1H-imidazoleReplacement of allyl with propargylIntroduction of a terminal alkyne for "click" chemistry applications and potential bioorthogonal labeling. nih.gov
2-(benzylthio)-1,5-diphenyl-1H-imidazoleReplacement of allyl with benzylIncreased aromatic character and potential for pi-stacking interactions with biological targets.
1-(4-chlorophenyl)-5-phenyl-2-(allylthio)-1H-imidazoleSubstitution on the 1-phenyl ringAlteration of electronic properties to potentially enhance binding affinity. nih.gov
1,5-diphenyl-2-(allylsulfinyl)-1H-imidazoleOxidation of the thioetherIncreased polarity and hydrogen bonding potential, which may improve solubility and target engagement.

Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level

While the biological activities of this compound are not yet extensively characterized, related imidazole derivatives have shown a range of effects, including analgesic, anti-inflammatory, and anti-diabetic properties. nih.govnih.gov Future research must focus on elucidating the precise molecular mechanisms underlying any observed biological activity.

Advanced techniques to achieve this include:

Target Identification and Validation: Techniques such as affinity chromatography, chemical proteomics, and computational target prediction can be used to identify the specific cellular proteins that interact with the compound.

Enzyme Inhibition and Kinetic Studies: If the compound is found to inhibit a particular enzyme, detailed kinetic studies can reveal the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov

Cellular and Molecular Biology Assays: A battery of in vitro assays can be employed to understand the compound's effects on cellular pathways, such as signal transduction cascades, gene expression, and cell cycle progression. nih.gov

Structural Biology: X-ray crystallography or cryo-electron microscopy can provide atomic-level details of the interaction between the compound and its biological target, guiding further rational drug design.

Integration of Cheminformatics and Machine Learning for Predictive Modeling

Cheminformatics and machine learning are powerful tools that can accelerate the discovery and optimization of novel bioactive compounds. mdpi.com For this compound and its future analogues, these computational approaches can be applied to:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building mathematical models that correlate the chemical structures of a series of compounds with their biological activities, QSAR can predict the potency of newly designed analogues before their synthesis.

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups required for biological activity, which can then be used to screen virtual libraries for new potential hits.

Molecular Docking and Simulation: These methods can predict the binding mode and affinity of the compound to its target protein, providing insights into the molecular basis of its activity. nih.govnih.gov

ADME/Tox Prediction: Machine learning models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of compounds, helping to prioritize those with favorable drug-like characteristics. mdpi.com

Investigation of Material Science Applications (e.g., Optoelectronics, Polymer Chemistry)

The diphenyl-imidazole core is a known fluorophore and has been incorporated into materials with interesting photophysical properties. The unique structure of this compound suggests potential applications in material science.

Future research in this area could explore:

Optoelectronic Properties: The photoluminescence and electroluminescence properties of the compound and its derivatives could be investigated for their potential use in organic light-emitting diodes (OLEDs). The presence of the sulfur atom and the phenyl rings may influence the electronic transitions and charge transport properties.

Polymer Chemistry: The allyl group provides a reactive handle for polymerization. The compound could be incorporated as a monomer into polymers, potentially leading to materials with novel optical or electronic properties. The imidazole moiety itself can also be a key component in the design of functional polymers.

Exploration of Biohybrid and Conjugate Molecules Involving the Scaffold

The development of biohybrid and conjugate molecules represents a promising strategy to enhance the therapeutic potential of bioactive compounds. The this compound scaffold can be chemically linked to other molecules to create novel entities with improved properties.

Potential avenues for exploration include:

Drug Conjugates: The compound could be conjugated to known drugs to create hybrid molecules with dual or synergistic activities.

Bioconjugation: The allyl group can be functionalized to allow for conjugation to biomolecules such as peptides, antibodies, or nucleic acids. This could enable targeted delivery of the compound to specific cells or tissues.

Click Chemistry: The introduction of an azide (B81097) or alkyne functionality onto the scaffold would allow for efficient and specific conjugation to other molecules using "click" chemistry. nih.gov This is particularly useful for creating complex molecular architectures.

Q & A

Q. What are the standard synthetic routes for preparing 2-(allylthio)-1,5-diphenyl-1H-imidazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-component condensation reaction. A common approach is refluxing benzil derivatives with aryl aldehydes, ammonium acetate, and allylthiol in glacial acetic acid. For example, similar imidazole derivatives (e.g., 2-phenyl-1H-benzo[d]imidazole) are synthesized by refluxing substituted aryl compounds with o-phenylenediamine in the presence of ammonia, followed by alkaline workup and recrystallization . Optimization includes varying reaction time (12–15 hours), temperature (80–100°C), and stoichiometry of allylthiol to enhance yield. TLC monitoring (chloroform:methanol, 6:1 v/v) ensures reaction completion .

Q. How is the purity and structural identity of synthesized this compound validated?

Methodological Answer: Purity is confirmed via melting point analysis and TLC. Structural characterization employs FT-IR (to detect N–H stretching at ~3376 cm⁻¹), NMR (1H/13C for allylthio and phenyl group assignments), and HRMS for molecular ion verification . For crystallinity assessment, X-ray diffraction (XRD) is recommended, with data refined using SHELXL-97 .

Advanced Research Questions

Q. How can hydrogen-bonding patterns and crystal packing of this compound be analyzed to predict solid-state properties?

Methodological Answer: Single-crystal XRD reveals intermolecular interactions. For example, in analogous 4,5-diphenylimidazoles, N–H⋯N hydrogen bonds (2.93 Å) form C(4) chains along the c-axis, stabilized by van der Waals forces . Graph-set analysis (Etter’s formalism) classifies hydrogen-bonding motifs, while ORTEP-3 visualizes thermal ellipsoids and packing diagrams . Computational tools like Mercury refine torsional angles (e.g., 41.2° between imidazole and phenyl rings) .

Q. What strategies resolve contradictions in crystallographic data (e.g., bond length discrepancies) for imidazole derivatives?

Methodological Answer: Discrepancies arise from temperature-dependent lattice effects or refinement errors. For 2-(2-methylphenyl)-4,5-diphenyl-1H-imidazole, bond lengths were validated against the Cambridge Structural Database (CSD) using SHELXL-97, with R factors <0.041 . Independent refinement of hydrogen atoms (mixed isotropic/anisotropic models) and high data-to-parameter ratios (>8.7) improve accuracy .

Q. How can molecular docking predict the biological activity of this compound derivatives?

Methodological Answer: Docking studies (e.g., AutoDock Vina) assess binding affinity to targets like COX-2. For 1-(2,3-dichlorophenyl) analogs, docking scores correlate with experimental anti-inflammatory activity (e.g., 89% inhibition at 100 mg/kg). Pharmacokinetic properties (ADMET) are predicted using SwissADME, prioritizing compounds with low hepatotoxicity and high bioavailability .

Q. How are imidazole-based fluorophores (e.g., 2-(allylthio) derivatives) designed for selective ion sensing?

Methodological Answer: Functionalization with electron-withdrawing groups (e.g., nitro) enhances fluorescence quenching. For Hg²⁺ detection, 5-(2-(4-(1,3-dithian-2-yl)phenyl)-4,5-diphenyl-1H-imidazole) exhibits turn-off fluorescence via dithiane ring opening. Selectivity is tested in semi-aqueous solutions (e.g., DMF:H₂O) with competing ions (Na⁺, K⁺) .

Methodological Design & Data Analysis

Q. What experimental controls are critical in evaluating the anti-inflammatory activity of this compound?

Methodological Answer: In vivo carrageenan-induced paw edema models require:

  • Positive controls (diclofenac at 50 mg/kg).
  • Dose-response studies (25–100 mg/kg).
  • Histopathological analysis to exclude cytotoxicity.
  • Statistical validation via ANOVA (p<0.05) .

Q. How are computational and experimental data integrated to refine synthetic pathways?

Methodological Answer: DFT calculations (Gaussian 09) optimize transition states for cyclization steps. Experimental yields (73–89%) validate computational predictions. Contradictions (e.g., lower-than-expected yields) prompt solvent polarity adjustments (e.g., switching from acetic acid to DMF) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.